molecular formula C9H9N B13116160 4-Ethyl-3-ethynylpyridine

4-Ethyl-3-ethynylpyridine

Cat. No.: B13116160
M. Wt: 131.17 g/mol
InChI Key: MUSZTXVMAWFSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-ethynylpyridine is an organic compound with the molecular formula C9H9N It is a derivative of pyridine, characterized by the presence of an ethyl group at the 4-position and an ethynyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-Ethyl-3-ethynylpyridine involves starting from 4-vinylpyridine. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-ethynylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-3-ethynylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to target proteins. The pyridine ring can act as a ligand, coordinating with metal ions and affecting enzymatic activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4-ethyl-3-ethynylpyridine

InChI

InChI=1S/C9H9N/c1-3-8-5-6-10-7-9(8)4-2/h2,5-7H,3H2,1H3

InChI Key

MUSZTXVMAWFSMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C#C

Origin of Product

United States

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